molecular formula C10H16N2 B2483343 4-(1H-pyrrol-1-yl)cyclohexan-1-amine CAS No. 1248169-29-0

4-(1H-pyrrol-1-yl)cyclohexan-1-amine

Cat. No.: B2483343
CAS No.: 1248169-29-0
M. Wt: 164.252
InChI Key: JYECWVNTXCHDDX-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)cyclohexan-1-amine is an organic compound with the molecular formula C10H16N2 It consists of a cyclohexane ring substituted with an amine group at the first position and a pyrrole ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with pyrrole in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone with pyrrole using sodium triacetoxyborohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

4-(1H-pyrrol-1-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrrol-1-yl)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    4-(1H-pyrrol-1-yl)cyclohexanone: Contains a ketone group instead of an amine group.

    4-(1H-pyrrol-1-yl)cyclohexane: Lacks the amine group, making it less reactive in certain chemical reactions.

Uniqueness

4-(1H-pyrrol-1-yl)cyclohexan-1-amine is unique due to the presence of both an amine group and a pyrrole ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-pyrrol-1-ylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYECWVNTXCHDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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